molecular formula C15H18ClN B1389933 {4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride CAS No. 1185298-08-1

{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride

Cat. No. B1389933
CAS RN: 1185298-08-1
M. Wt: 247.76 g/mol
InChI Key: CTWQJXNGDKIMOO-UHFFFAOYSA-N
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Description

“{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride” is a compound used for proteomics research applications . Its molecular formula is C15H18ClN and has a molecular weight of 247.77 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H17N.ClH/c1-12-6-8-13 (9-7-12)10-11-14-4-2-3-5-15 (14)16;/h2-9H,10-11,16H2,1H3;1H . This code represents the molecular structure of the compound.

Scientific Research Applications

{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride has been used in a variety of scientific research applications. It has been used in pharmacology studies to investigate the effects of various compounds on the human body. It has also been used in biochemistry and physiology studies to investigate the action of enzymes and hormones. In addition, this compound has been used to study the effects of various drugs on the human body.

Advantages and Limitations for Lab Experiments

The use of {4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is readily available in crystalline form. In addition, it is easy to synthesize in a laboratory setting. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable in aqueous solutions, and it has a relatively short half-life in the body.

Future Directions

There are a number of potential future directions for the use of {4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride in scientific research. One potential direction is to investigate the effects of this compound on other neurotransmitters, such as glutamate and GABA. In addition, further research could be done to investigate the effects of this compound on the cardiovascular system, as well as its potential use in the treatment of various neurological disorders. Finally, further research could be done to investigate the potential use of this compound in the development of new drugs and treatments for a variety of medical conditions.

Safety and Hazards

“{4-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride” is classified as an irritant . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

4-[2-(4-methylphenyl)ethyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N.ClH/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14;/h2-5,8-11H,6-7,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWQJXNGDKIMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185298-08-1
Record name Benzenamine, 4-[2-(4-methylphenyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185298-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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